1-(4-Methoxyphenyl)-4-(pyrrolidin-1-ylsulfonyl)piperazine
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Overview
Description
1-(4-Methoxyphenyl)-4-(pyrrolidin-1-ylsulfonyl)piperazine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 1-(4-Methoxyphenyl)-4-(pyrrolidin-1-ylsulfonyl)piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene ring reacts with a suitable leaving group on the piperazine ring.
Attachment of the Pyrrolidinylsulfonyl Group: The final step involves the sulfonylation of the piperazine ring with a pyrrolidinylsulfonyl chloride under basic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-4-(pyrrolidin-1-ylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the methoxy or sulfonyl groups under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(4-Methoxyphenyl)-4-(pyrrolidin-1-ylsulfonyl)piperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and psychiatric conditions.
Biological Studies: It is used in studies exploring its interaction with various biological targets, including receptors and enzymes, to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: The compound’s unique chemical structure makes it a valuable intermediate in the synthesis of other complex molecules, which can be used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-4-(pyrrolidin-1-ylsulfonyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its effects.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-4-(pyrrolidin-1-ylsulfonyl)piperazine can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)piperazine: Lacks the pyrrolidinylsulfonyl group, which may result in different pharmacological properties.
4-(Pyrrolidin-1-ylsulfonyl)piperazine: Lacks the methoxyphenyl group, potentially affecting its biological activity and chemical reactivity.
1-(4-Chlorophenyl)-4-(pyrrolidin-1-ylsulfonyl)piperazine: Substitution of the methoxy group with a chlorine atom can lead to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-4-pyrrolidin-1-ylsulfonylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-21-15-6-4-14(5-7-15)16-10-12-18(13-11-16)22(19,20)17-8-2-3-9-17/h4-7H,2-3,8-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZYKEBKBZLBGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)N3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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